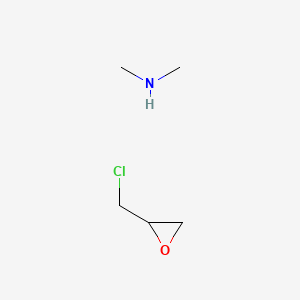
Poly(dimethylamine-CO-epichlorohydrin)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(dimethylamine-CO-epichlorohydrin) is a water-soluble cationic polymer known for its effectiveness in various industrial applications. It is primarily used as a flocculant and charge neutralization agent in liquid-solid separation processes . This compound is also recognized for its broad-spectrum and high-efficiency sterilization and algae-killing abilities .
Méthodes De Préparation
Poly(dimethylamine-CO-epichlorohydrin) is synthesized through the poly-condensation of epichlorohydrin and dimethylamine . The process parameters, such as the molar ratio of epichlorohydrin to dimethylamine, addition time, and reaction temperature, are systematically studied to optimize the polymerization process . Industrial production methods involve controlling these parameters to achieve the desired viscosity and surface charge of the polymer .
Analyse Des Réactions Chimiques
Poly(dimethylamine-CO-epichlorohydrin) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include water, alcohol-resistant foam, dry chemical, and carbon dioxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Poly(dimethylamine-CO-epichlorohydrin) has a wide range of scientific research applications. It is used in water treatment processes as a primary flocculant and charge neutralization agent . In the field of biology, it is employed as an antibacterial agent due to its broad-spectrum sterilization capabilities . In the medical industry, it is used for its non-foaming algaecide properties in swimming pools and industrial recirculating cooling waters . Additionally, it is utilized in the paper and pulp industry for water treatment and as a paper rosin sizing promoter .
Mécanisme D'action
The mechanism of action of poly(dimethylamine-CO-epichlorohydrin) involves its cationic nature, which allows it to effectively neutralize charges and facilitate the coagulation and flocculation processes . This compound interacts with negatively charged particles, leading to the formation of larger aggregates that can be easily separated from the liquid phase . The molecular targets and pathways involved in its action include charge neutralization and adsorption bridging .
Comparaison Avec Des Composés Similaires
Poly(dimethylamine-CO-epichlorohydrin) can be compared with other similar compounds such as poly(dimethylamine-CO-epichlorohydrin-CO-ethylenediamine) . While both compounds are used as flocculants and charge neutralization agents, poly(dimethylamine-CO-epichlorohydrin) is unique due to its higher efficiency in water treatment processes and its broad-spectrum sterilization capabilities . Other similar compounds include polyamine and polyepichlorohydrin .
Propriétés
Numéro CAS |
947295-82-1 |
|---|---|
Formule moléculaire |
C5H12ClNO |
Poids moléculaire |
137.61 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;N-methylmethanamine |
InChI |
InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3 |
Clé InChI |
BUAXCDYBNXEWEB-UHFFFAOYSA-N |
SMILES canonique |
CNC.C1C(O1)CCl |
Numéros CAS associés |
25988-97-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


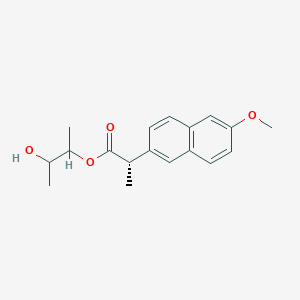
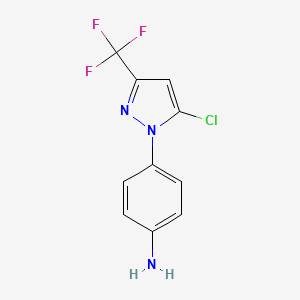
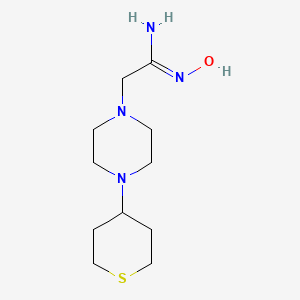

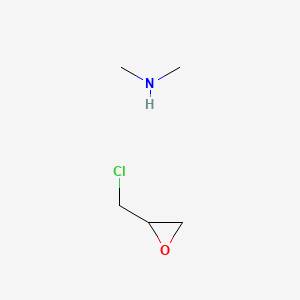
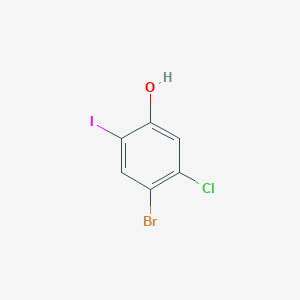
![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)
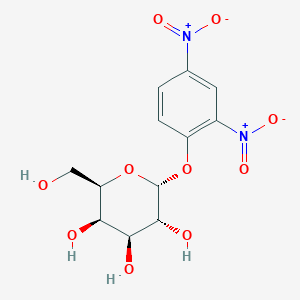

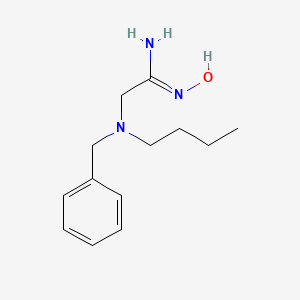

![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
